

comparative study of avanafil's effect on retinal function versus sildenafil

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Compound of Interest

Compound Name: *Avanafil*

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Avanafil vs. Sildenafil: A Comparative Analysis of Retinal Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of two phosphodiesterase type 5 (PDE5) inhibitors, **avanafil** and sildenafil, on retinal function. The information is compiled from a review of preclinical and clinical studies, with a focus on electroretinographic data and the underlying molecular mechanisms. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and ophthalmology.

Executive Summary

Avanafil, a second-generation PDE5 inhibitor, demonstrates a more favorable retinal safety profile compared to the first-generation inhibitor, sildenafil. This difference is primarily attributed to **avanafil**'s higher selectivity for PDE5 over phosphodiesterase type 6 (PDE6), an enzyme crucial for phototransduction in the retina. Inhibition of PDE6 by sildenafil is associated with transient visual disturbances, such as blue-tinted vision and blurred vision, and measurable alterations in the electroretinogram (ERG). In contrast, **avanafil** exhibits a significantly lower propensity for PDE6 inhibition, resulting in a reduced incidence of visual side effects and minimal impact on ERG parameters in preclinical studies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the effects of **avanafil** and **sildenafil** on retinal function.

Table 1: PDE5 and PDE6 Inhibition and Selectivity

Drug	PDE5 IC50 (nM)	PDE6 IC50 (nM)	Selectivity (PDE6 IC50 / PDE5 IC50)	Fold Selectivity vs. Sildenafil
Avanafil	5.2	~630	~121-fold	~7.6x higher
Sildenafil	3.5	~56	~16-fold	-

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A higher selectivity ratio indicates a greater preference for inhibiting PDE5 over PDE6.

Table 2: Comparative Effects on Electroretinogram (ERG) Parameters

ERG Parameter	Avanafil	Sildenafil
Scotopic (Rod) Response	No significant effect on ERG waveform in in vivo animal studies.[1][2] Ex vivo studies on mice showed dose-dependent inhibition of phototransduction with an inhibition constant (Ki) for light-activated PDE6 of 1.74 μ M.[3][4][5]	Transient decrease in a- and b-wave amplitudes reported in some human studies.[6] Other studies have reported increased rod sensitivity and higher responses to light stimuli.[6][7]
Photopic (Cone) Response	Ex vivo studies on mice showed dose-dependent inhibition of phototransduction with a Ki for light-activated PDE6 of 6.3 μ M.[3][4][5]	Attenuation of single-flash waveforms (by ~9%) and delayed photopic and 30-Hz flicker ERG responses observed in human studies.[8] Multifocal ERG waveforms were also delayed (5-9%) and attenuated (14-22%).[8]
Implicit Times	No significant effect on ERG waveform in in vivo animal studies.[1][2]	Prolonged implicit times of scotopic a-wave, photopic b-wave, and 3.3 Hz-flicker a-wave and b-wave ERG recordings in human studies.[9]

Table 3: Incidence of Visual Adverse Events in Clinical Trials

Drug	Incidence of Visual Disturbances
Avanafil	Low incidence, with one reported case of vision changes in a trial with avanafil 200 mg.[5]

Experimental Protocols

In Vivo Electrophoretography in Anesthetized Dogs (Synthesized Protocol)

This protocol is a synthesized representation of methodologies described in preclinical comparative studies.[\[1\]](#)[\[2\]](#)[\[10\]](#)

- Animal Model: Anesthetized beagle dogs.
- Drug Administration: **Avanafil** or sildenafil administered intraduodenally at pharmacologically equipotent doses.
- ERG Recording:
 - Stimulation: Light-adapted 30 Hz flicker stimulation to elicit a cone-mediated response.
 - Electrodes: A contact lens electrode placed on the cornea, a reference electrode placed on the forehead, and a ground electrode on the ear.
 - Recording System: A commercial ERG recording system.
- Data Analysis: The primary outcome measured is the time to the peak of the ERG positive waveform (implicit time). Changes in the overall waveform shape are also noted. Statistical analysis is performed to compare the effects of each drug to a vehicle control.

Ex Vivo Transretinal Electrophoretography in Mice (Avanafil Study Protocol)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Animal Model: Wild-type C57BL/6J and Gnat^{-/-} mice.
- Retinal Preparation: Dark-adapted, isolated retinas are perfused with a bicarbonate-buffered Ames' medium.
- Drug Application: Controlled concentrations of **avanafil** (0.1, 0.3, 1, 3, and 10 μ M) are added to the perfusate.
- ERG Recording:
 - Stimulation: Full-field flashes of 530-nm light are used to stimulate the retina.

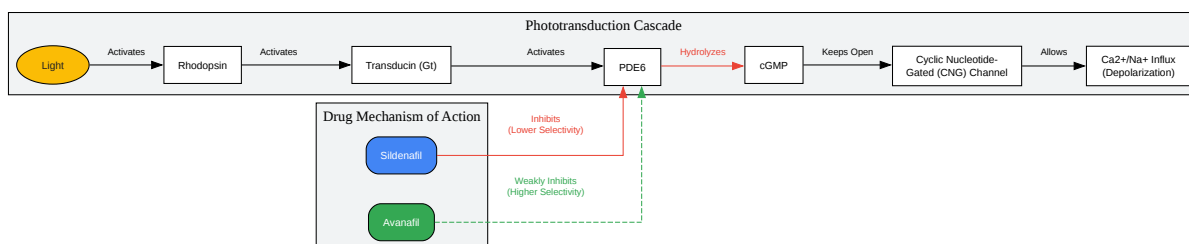
- Recording: Transretinal ERG is recorded to measure photoreceptor and bipolar cell signaling.
- Data Analysis: The inhibition constant (K_i) of **avanafil** for light-activated PDE6 is determined from the flash responses for both rods and cones. The effects on bipolar cell signaling are also assessed.

Human Full-Field Electroretinography (Synthesized Protocol for Sildenafil Studies)

This protocol is a generalized representation based on methodologies from various human ERG studies on sildenafil.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[11\]](#)

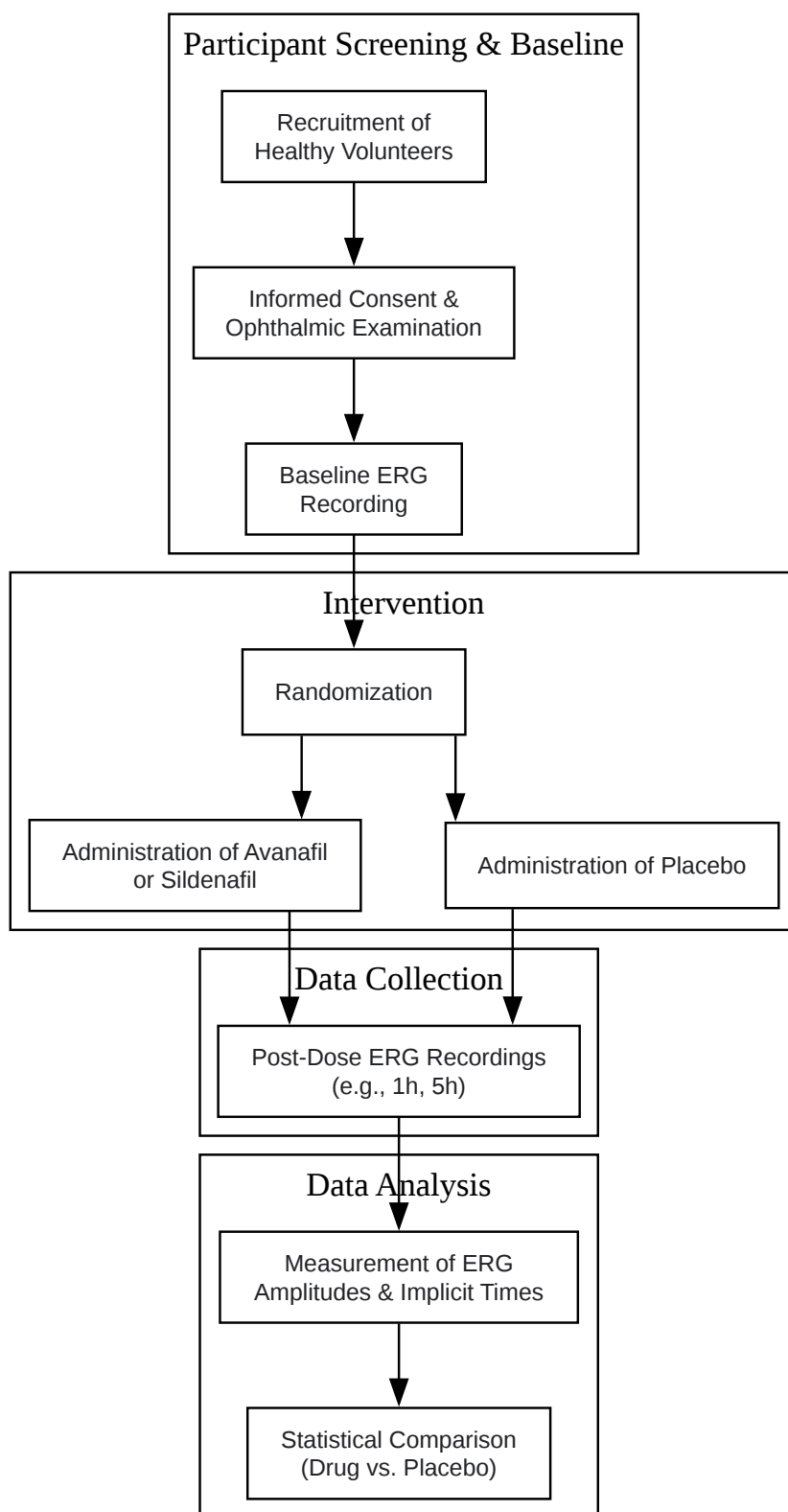
- Participants: Healthy volunteers with no history of ocular disease.
- Drug Administration: A single oral dose of sildenafil (e.g., 50 mg, 100 mg, or 200 mg) or placebo.
- ERG Recording:
 - Dark Adaptation: Participants undergo a period of dark adaptation (e.g., 30 minutes).
 - Pupil Dilation: Pupils are dilated using a mydriatic agent.
 - Electrodes: DTL fiber electrodes or similar corneal electrodes are used.
 - Stimulation: A Ganzfeld dome provides full-field light stimulation under both scotopic (dark-adapted) and photopic (light-adapted) conditions. A range of stimulus intensities and flicker frequencies (e.g., 30 Hz) are used to elicit different retinal responses.
 - Recording: ERG waveforms are recorded at baseline (before drug administration) and at specific time points after drug ingestion (e.g., 1 hour, 5 hours).
- Data Analysis: Amplitudes (a-wave and b-wave) and implicit times of the ERG waveforms are measured and compared between the sildenafil and placebo groups using appropriate statistical tests.

Mandatory Visualizations



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Caption: Signaling pathway of phototransduction and sites of action for **avanafil** and sildenafil.



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Caption: A typical experimental workflow for a human clinical trial assessing retinal function.

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